N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Description
N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H13Cl2F3N2O2 and its molecular weight is 441.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.
Biochemical Pathways
The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of several key proteins such as p53, PTEN, and MDM2, its inhibition can lead to the stabilization of these proteins, thereby influencing pathways related to cell cycle control, apoptosis, and DNA damage response .
Pharmacokinetics
The compound’s trifluoromethyl group is a common feature in many pharmaceuticals and is known to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
The compound exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . The inhibition of USP7 and the subsequent changes in cellular pathways can lead to the arrest of cell cycle progression and induction of apoptosis, thereby inhibiting tumor cell proliferation .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-15-4-1-5-16(17(15)22)26-18(28)14-3-2-10-27(19(14)29)11-12-6-8-13(9-7-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWACRDHYJGSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.